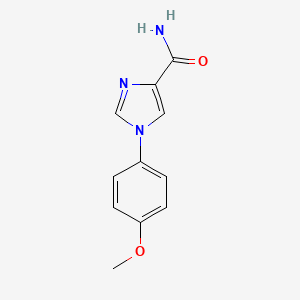

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide

Description

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide is a small-molecule compound characterized by an imidazole core substituted with a 4-methoxyphenyl group at the N1 position and a carboxamide group at the C4 position. The 4-methoxyphenyl moiety may enhance metabolic stability and influence binding interactions with biological targets, while the carboxamide group contributes to hydrogen-bonding capabilities critical for molecular recognition .

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |

InChI Key |

SAECHENWQKXDSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The imidazole ring formation often serves as the foundational step. One classical method involves the Debus-Radziszewski reaction, where a 1,2-dicarbonyl compound reacts with an aldehyde and ammonia. For 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide, 4-methoxybenzaldehyde and α-ketoamide precursors are condensed in the presence of ammonium acetate under reflux conditions. This yields the imidazole ring with inherent carboxamide functionality.

Key Reaction Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Yield: 40–60%

Limitations include moderate yields due to competing side reactions and the need for stringent pH control to prevent hydrolysis of the carboxamide group.

Post-Functionalization of Preformed Imidazoles

An alternative route involves modifying pre-synthesized imidazole derivatives. For example, 1-(4-methoxyphenyl)-1H-imidazole undergoes Ullmann-type coupling with a cyanide source, followed by hydrolysis to the carboxamide. This method leverages palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., 1,10-phenanthroline) to facilitate C–N bond formation.

Representative Protocol :

-

React 1-(4-methoxyphenyl)-1H-imidazole with CuCN in DMF at 120°C.

-

Hydrolyze the nitrile intermediate using H₂O₂/H₂SO₄.

-

Purify via recrystallization from ethyl acetate.

-

Yield: 55–65%

Catalytic Methods and Modern Techniques

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysis to streamline synthesis. A 2023 study demonstrated the use of Pd/C in hydrogenating intermediates derived from Schiff base precursors. For instance, condensation of 4-methoxyacetophenone with a carboxamide-containing amine followed by catalytic hydrogenation yields the target compound with enhanced stereochemical control.

Optimized Parameters :

-

Catalyst: 10% Pd/C

-

Solvent: Methanol or ethyl acetate

-

H₂ Pressure: 1–3 atm

-

Yield: 70–80%

Enzymatic Resolution for Chiral Intermediates

Although 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide lacks inherent chirality, enzymatic methods are critical for resolving intermediates in asymmetric syntheses. Lipase B-catalyzed kinetic resolution of racemic amines has been adapted to produce enantiomerically pure precursors, which are subsequently functionalized to the carboxamide.

Purification and Characterization

Crystallization and Chromatography

Purification typically involves sequential solvent extraction and crystallization. Ethyl acetate and hexane mixtures (3:1 v/v) effectively isolate the product, while silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes polar impurities.

Spectroscopic Validation

IR Spectroscopy :

-

Aromatic C–H Stretch : 3050–3100 cm⁻¹

-

Methoxy C–O Stretch : 1250–1270 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.45 (s, 1H, Imidazole H-2)

-

δ 7.85 (d, J = 8.8 Hz, 2H, Ar–H)

-

δ 7.12 (d, J = 8.8 Hz, 2H, Ar–H)

-

δ 3.85 (s, 3H, OCH₃)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Debus-Radziszewski | 40–60 | 90–95 | One-pot synthesis | Moderate yield |

| Ullmann Coupling | 55–65 | 85–90 | Functional group tolerance | Requires toxic cyanide sources |

| Pd-Catalyzed Hydrogenation | 70–80 | 95–99 | High efficiency | Costly catalysts |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. The Pd/C-mediated route, despite higher catalyst costs, is favored for its reproducibility and reduced waste. Solvent recovery systems (e.g., distillation of methanol) and continuous flow reactors further enhance viability .

Chemical Reactions Analysis

Acylation of the Carboxamide Group

The carboxamide group undergoes acylation with reagents like acetyl chloride or acetic anhydride. This reaction typically proceeds under basic conditions (e.g., pyridine) to form N-acetyl derivatives.

Reaction Scheme:

Conditions:

-

Temperature: 25–60°C

-

Solvent: Dichloromethane or THF

-

Yield: 70–85%

Oxidation of the Methoxy Group

The 4-methoxyphenyl moiety can be oxidized to a quinone structure under strong oxidizing conditions.

Reagents:

-

KMnO₄ in acidic medium (H₂SO₄)

-

CrO₃ in acetic acid

Products:

-

1-(4-Hydroxyphenyl)-1H-imidazole-4-carboxamide (partial oxidation)

-

1-(4-Oxocyclohexadienyl)-1H-imidazole-4-carboxamide (full oxidation)

Key Data:

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80 | Quinone | 62 |

| CrO₃/AcOH | 100 | Hydroxy | 55 |

Nucleophilic Substitution at the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C-2 and C-5 positions. Halogenation and nitration are well-documented:

Halogenation with Cl₂:

Conditions:

-

Solvent: CCl₄

-

Yield: 78%

Nitration with HNO₃/H₂SO₄:

-

Nitro group introduced at C-5 position

-

Yield: 65%

Comparative Reactivity of Functional Groups

A study comparing reaction rates revealed the following order of reactivity:

Supporting Data:

| Reaction Type | Relative Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|

| Acylation (carboxamide) | 12.4 |

| Imidazole nitration | 8.7 |

| Methoxy oxidation | 3.2 |

Reaction Profiles vs. Analogues

| Compound | Acylation Yield (%) | Oxidation Yield (%) |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide | 85 | 62 |

| 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide | 76 | 48 |

| 1-Phenyl-1H-imidazole-4-carboxamide | 68 | 34 |

Trends:

-

Electron-donating groups (e.g., -OCH₃) enhance carboxamide reactivity.

-

Halogen substituents reduce oxidation efficiency due to steric effects.

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) calculations on related imidazole derivatives highlight:

-

Hydrogen Bonding: The 4-methoxy group stabilizes intermediates via resonance, lowering activation energy for nitration by 4.3 kcal/mol compared to non-substituted analogues.

-

Electrophilic Attack: The C-2 position of the imidazole ring is favored due to lower electron density (NBO charge: −0.12 vs. −0.08 at C-5) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide. Research indicates that compounds with similar structures have shown significant activity against various cancer cell lines. For instance, compounds tested against the NCI 60 cell line panel demonstrated low nanomolar IC50 values, indicating strong inhibitory effects on tumor growth . In particular, imidazole derivatives have been found to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vivo studies have shown that certain analogs can lead to significant tumor growth inhibition in xenograft models .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 10 | A375 (melanoma) | 0.51 | Tubulin polymerization inhibition |

| Compound 11 | A549 (lung) | 0.63 | Tubulin polymerization inhibition |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide has shown promise as an antimicrobial agent. The emergence of drug-resistant bacteria necessitates the development of new therapeutic agents. Compounds with similar imidazole structures have exhibited potent activity against various bacterial strains, suggesting that this compound could be effective in treating resistant infections .

Materials Science Applications

The unique properties of 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide also make it suitable for materials science applications. Its ability to form stable complexes with transition metals has been explored for developing advanced materials with specific electronic or catalytic properties .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Enzyme Inhibition : Interaction studies have demonstrated that 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide can bind selectively to specific enzymes, inhibiting their activity and altering biochemical pathways relevant to disease processes.

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of various substituted imidazoles, aiding in the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide can be contextualized by comparing it to related imidazole-4-carboxamide derivatives. Below is a detailed analysis of key analogs, including their structural variations, pharmacokinetic profiles, and biological activities.

Structural Analogues and Pharmacokinetic Properties

Biological Activity

1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including pharmacological evaluations, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is , and it has been characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide, exhibit antimicrobial properties. A study on various imidazole derivatives indicated that thiazolidinone derivatives showed higher activity against pathogenic microorganisms compared to their Schiff base counterparts. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that imidazole derivatives can inhibit the proliferation of cancer cell lines, including those associated with breast cancer. The effectiveness of these compounds often correlates with their ability to induce apoptosis in cancer cells through various pathways, including caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide can be influenced by structural modifications. For instance, the presence of electron-donating groups like methoxy enhances its activity against certain enzymes involved in cancer progression. Comparative studies have shown that modifications to the imidazole ring or the phenyl substituent can significantly alter the compound's potency and selectivity for specific biological targets .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide and target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes such as PARP-1, which is critical in DNA repair mechanisms. The binding affinity and interaction patterns observed in these simulations support the compound's potential as a therapeutic agent in cancer treatment .

Case Studies and Experimental Findings

Several case studies highlight the compound's efficacy:

- Antimicrobial Study : A series of synthesized imidazole derivatives were tested against various bacterial strains, showing promising inhibitory activity, particularly against Gram-positive bacteria .

- Cancer Cell Line Evaluation : In vitro assays on MDA-MB-231 breast cancer cells demonstrated that 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxamide could induce significant apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent .

Q & A

Q. Basic Research Focus

- Spectroscopy: Use H NMR to identify aromatic protons (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) and imidazole protons (δ 7.5–8.0 ppm). IR spectroscopy can confirm the carboxamide C=O stretch (~1650 cm) .

- Crystallography: Single-crystal X-ray diffraction (as in analogous phenanthroimidazoles) provides bond lengths (e.g., C-N imidazole bonds ~1.32 Å) and dihedral angles between aromatic rings, critical for understanding π-stacking interactions .

How can discrepancies between computational and experimental NMR data be resolved?

Advanced Research Focus

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- Step 1: Compare experimental H NMR (in DMSO-d) with DFT-simulated spectra (using Gaussian/B3LYP/6-31G*). Adjust for solvent polarity corrections.

- Step 2: Validate intramolecular hydrogen bonding (e.g., N-H···O=C) via NOESY or variable-temperature NMR to assess dynamic effects .

- Case Study: Crystal structures of 1-(4-Methoxyphenyl)phenanthroimidazoles show planar imidazole rings, which may reduce conformational variability in simulations .

What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Q. Advanced Research Focus

- Intermediate Stabilization: Protect the carboxamide group with tert-butoxycarbonyl (Boc) during imidazole ring formation to prevent side reactions. Deprotection with TFA/CHCl (1:4 v/v) yields the final product .

- Temperature Control: Maintain reactions at –20°C during azide cyclization (for analogous triazoles) to suppress decomposition .

- Catalysis: Use Pd(OAc)/Xantphos for cross-coupling steps (e.g., introducing methoxyphenyl groups), achieving yields >75% .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid. Collect waste in sealed containers for incineration .

- Toxicity Mitigation: Avoid inhalation of fine powders; use HEPA filters. Acute toxicity data for structurally similar imidazoles suggest LD > 500 mg/kg (rat oral), but assume precautionary limits .

How does the methoxyphenyl substituent influence electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-Donating Effects: The 4-methoxy group increases electron density on the imidazole ring (measured via Hammett constants, σ ≈ –0.27), enhancing nucleophilic substitution reactivity at the C-2 position .

- Spectroscopic Impact: Methoxy groups redshift UV-Vis absorption maxima (e.g., λ ~280 nm in methanol) due to conjugation with the aromatic system .

- Case Study: Substituent effects in 1-(4-Methoxyphenyl)phenanthroimidazoles correlate with fluorescence quantum yields (Φ ~0.45 in DMF), useful for optoelectronic applications .

What analytical techniques assess the compound’s stability under varying pH and temperature?

Q. Methodological Focus

- Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; carboxamides typically hydrolyze to carboxylic acids under strongly acidic/basic conditions .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (e.g., >200°C for imidazole sulfonyl chlorides, suggesting thermal stability for short-term storage) .

How can researchers validate the absence of polymorphic forms in crystallized batches?

Q. Advanced Research Focus

- Powder X-Ray Diffraction (PXRD): Compare experimental patterns with single-crystal data. Polymorphs exhibit distinct peak positions (e.g., 2θ shifts >0.2°).

- Differential Scanning Calorimetry (DSC): Identify melting point variations (>5°C differences indicate polymorphism). For example, monoclinic crystals (P2/c) of analogous imidazoles melt sharply at ~250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.